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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995

A comprehensive spectroscopic comparison of 5-Bromo-2-phenoxypyridine with its
precursors, 2,5-dibromopyridine and phenol, provides valuable insights for researchers and
professionals in drug development and chemical synthesis. This guide presents a detailed
analysis of their 'H NMR, 3C NMR, FT-IR, and Mass Spectrometry data, supported by
established experimental protocols.

The synthesis of 5-Bromo-2-phenoxypyridine, a versatile building block in medicinal
chemistry, typically proceeds via a nucleophilic aromatic substitution reaction, specifically the
Ulimann condensation, between 2,5-dibromopyridine and phenol. The distinct spectroscopic
signatures of the starting materials and the final product allow for clear reaction monitoring and
product characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromo-2-phenoxypyridine
and its precursors.

Table 1: *H NMR Spectral Data (CDClIs, 400 MHz)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3, ppm)
5-Bromo-2-
o 8.18 d 1H H-6 (Py)
phenoxypyridine
7.74 dd 1H H-4 (Py)
7.42 t 2H H-3', H-5' (Ph)
7.23 t 1H H-4' (Ph)
7.13 d 2H H-2', H-6' (Ph)
6.86 d 1H H-3 (Py)
2,5-
8.57 d 1H H-6
Dibromopyridine
8.02 dd 1H H-4
7.65 d 1H H-3
Phenol[1][2][3] 7.28 t 2H H-3, H-5
6.98 t 1H H-4
6.89 d 2H H-2, H-6
5.0-7.0 brs 1H -OH
Table 2: 13C NMR Spectral Data (CDClsz, 100 MHz)
Compound Chemical Shift (6, ppm) Assignment

5-Bromo-2-phenoxypyridine

162.8, 153.2, 149.3, 141.8,
129.8, 125.0, 121.2, 115.3,
111.4

Py & Ph carbons

2,5-Dibromopyridine

152.1, 142.5, 140.2, 128.8,
121.7

Py carbons

Phenol[3][4]

155.0, 129.7, 121.1, 115.6

C-1, C-3/5, C-4, C-2/6
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Table 3: FT-IR Spectral Data (KBr Pellet)

Compound

Wavenumber (cm~—?)

Assignment

5-Bromo-2-phenoxypyridine

~3060, ~1580, ~1480, ~1240,
~820

C-H (arom.), C=C/C=N
(arom.), C-O-C stretch, C-Br
stretch

2,5-Dibromopyridine[5]

~3050, ~1560, ~1450, ~1080,
~810

C-H (arom.), C=C/C=N

(arom.), C-Br stretch

Phenol[6]

3550-3230 (broad), 3100-
3000, 1600-1440, 1230-1140

O-H stretch, C-H (arom.), C=C
(arom.), C-O stretch

Table 4: Mass Spectrometry Data (Electron lonization)

Compound

Molecular lon (m/z)

Key Fragment lons (m/z)

5-Bromo-2-phenoxypyridine

250/252 (M*+, M*+2)

171, 143, 93, 77, 65

2,5-Dibromopyridine

236/238/240 (M*, M++2,
M*+4)

157/159, 78

Phenol[7]

94 (M)

66, 65, 39

Experimental Protocols
Synthesis of 5-Bromo-2-phenoxypyridine

This protocol describes a typical Ullmann condensation for the synthesis of 5-Bromo-2-

phenoxypyridine.

Materials:

e 2,5-dibromopyridine

e Phenol

e Potassium carbonate (K2CO3)
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o Copper(l) iodide (Cul)

¢ N,N-Dimethylformamide (DMF)

e Toluene

o Ethyl acetate

 Brine solution

¢ Anhydrous sodium sulfate (Naz2S0a)
Procedure:

o To a stirred solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (2.0
equivalents).

 Stir the mixture at room temperature for 30 minutes.

e Add 2,5-dibromopyridine (1.0 equivalent) and copper(l) iodide (0.1 equivalents) to the
reaction mixture.

e Heat the reaction mixture to 120 °C and stir for 12-16 hours.

» After cooling to room temperature, dilute the mixture with water and extract with ethyl
acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford 5-Bromo-2-phenoxypyridine.

Spectroscopic Analysis

1H and 3C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using
deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal
standard.
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FT-IR Spectroscopy: Spectra are recorded using the KBr pellet method. A small amount of the
sample is mixed with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The
sample is introduced via a direct insertion probe, and the ionization energy is typically set to 70
eVv.

Synthetic Pathway Visualization

The synthesis of 5-Bromo-2-phenoxypyridine from its precursors can be visualized as a
straightforward pathway.

Ullmann Condensation
2,5-Dibromopyridine (Cul, K2COs, DMF, 120 °C)

Reaction_Conditions ————»>[E=1elagleRv2 o] [=Tale)eY o) ([e [pL:!

Phenol

Click to download full resolution via product page

Caption: Synthetic pathway for 5-Bromo-2-phenoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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